molecular formula C22H25NO6 B2534376 Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate CAS No. 1820619-06-4

Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate

Cat. No.: B2534376
CAS No.: 1820619-06-4
M. Wt: 399.443
InChI Key: DBSAFNJUEHWIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate: is a chemical compound with a complex structure, often used in scientific research. It is known for its applications in drug formulation, material synthesis, and surface coatings. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate typically involves multiple steps. One common method includes the protection of amino groups using the Fmoc group, followed by the reaction with ethylene glycol derivatives to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, which is crucial for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Utilized in drug formulation and delivery systems.

    Industry: Applied in the development of advanced materials and surface coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate involves its interaction with specific molecular targets. The Fmoc group protects amino groups during peptide synthesis, allowing for selective reactions at other sites. The compound’s ethylene glycol moieties provide flexibility and solubility, facilitating its incorporation into various chemical and biological systems .

Comparison with Similar Compounds

    Fmoc-N-amido-PEG2-alcohol: Similar in structure, used in PEGylation and peptide synthesis.

    2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Another Fmoc-protected compound used in peptide synthesis.

Uniqueness: Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate is unique due to its combination of the Fmoc group and ethylene glycol moieties, providing both protection and flexibility. This makes it particularly useful in complex synthetic processes and applications requiring high solubility and stability.

Properties

IUPAC Name

methyl 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-26-21(24)15-28-13-12-27-11-10-23-22(25)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSAFNJUEHWIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.